Deacetyl-N,O-didemethyldiltiazem (also referred to as M6 in some studies) is a major metabolite of Diltiazem, a calcium channel blocker used to treat hypertension and angina. [, ] It is formed through a series of metabolic transformations, primarily involving deacetylation, N-demethylation, and O-demethylation reactions. [, ] Deacetyl-N,O-didemethyldiltiazem is primarily studied in the context of Diltiazem metabolism and pharmacokinetics across different species, including humans, dogs, rabbits, and rats. [, ]
Deacetyl-N,O-didemethyldiltiazem is synthesized as a metabolite of diltiazem, which is itself a benzothiazepine derivative. Diltiazem's primary mechanism involves the inhibition of L-type calcium channels, making it effective in managing cardiac conditions. The compound falls under the broader classification of calcium channel blockers and is considered an impurity or a degradation product in pharmaceutical formulations of diltiazem .
The synthesis of Deacetyl-N,O-didemethyldiltiazem can be understood through the metabolic pathways of diltiazem. The primary synthetic route involves:
Deacetyl-N,O-didemethyldiltiazem has a complex molecular structure characterized by its functional groups and stereochemistry.
Deacetyl-N,O-didemethyldiltiazem can participate in various chemical reactions:
The mechanism of action for Deacetyl-N,O-didemethyldiltiazem is closely related to its parent compound, diltiazem:
Deacetyl-N,O-didemethyldiltiazem exhibits several notable physical and chemical properties:
Deacetyl-N,O-didemethyldiltiazem serves several scientific applications:
Deacetyl-N,O-didemethyldiltiazem originates from sequential Phase I transformations of diltiazem. The primary metabolic steps involve:
Phase II metabolism of this compound involves conjugation reactions:
Precursor | Reaction Type | Enzyme Class | Product |
---|---|---|---|
Diltiazem | Deacetylation | Esterases (CES) | Deacetyl diltiazem (M1) |
Deacetyl diltiazem (M1) | N-Demethylation | CYP3A4, CYP2D6 | N-Monodesmethyl-deacetyl diltiazem (M2) |
N-Monodesmethyl-deacetyl diltiazem (M2) | O-Demethylation | CYP2C19, CYP1A2 | Deacetyl-N,O-didemethyldiltiazem |
Deacetyl-N,O-didemethyldiltiazem | Glucuronidation | UGT1A, UGT2B isoforms | Glucuronide conjugates |
Deacetyl-N,O-didemethyldiltiazem | Sulfation | SULT1A isoforms | Sulfate conjugates |
The formation of Deacetyl-N,O-didemethyldiltiazem critically depends on hepatic CYP isoforms, each exhibiting distinct catalytic roles:
Mass spectrometry-based proteomic studies confirm these isoforms (CYP3A4, CYP2C19, CYP2D6, CYP1A2) are not only catalytically active in these reactions but are also subject to post-translational modifications (e.g., phosphorylation) that may modulate their activity in human liver samples [3]. Competitive inhibition studies using isoform-selective inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6, fluvoxamine for CYP2C19) demonstrate that CYP3A4 contributes ~40% of hepatic N-demethylation activity, while CYP2C19, CYP1A2, and CYP2D6 each contribute 20–25% to relevant demethylation steps under physiological conditions [5].
CYP Isoform | Primary Metabolic Role | Apparent Kₘ (µM) | Relative Contribution (%) | Key Inhibitors |
---|---|---|---|---|
CYP3A4 | N-Demethylation of M1 | 7.9 | ~40 | Ketoconazole |
CYP2C19 | O-Demethylation of M2 | 14 | 20–25 | Fluvoxamine |
CYP2D6 | N-Demethylation of M1 | 1–2 | 20–25 | Quinidine |
CYP1A2 | N-/O-Demethylation | 1–2 | 20–25 | Furafylline |
Significant species-dependent differences exist in the efficiency of Deacetyl-N,O-didemethyldiltiazem formation and clearance:
This interspecies variability complicates extrapolation of preclinical metabolite exposure data to humans and underscores the importance of human-specific in vitro models (e.g., hepatocyte systems) for metabolite safety assessment.
Species | M2 Half-life (h) | Renal Clearance of M2 (mL/min/kg) | O-Demethylation Efficiency | Bioactivity of Metabolites |
---|---|---|---|---|
Human | Not reported | Low (inferred) | High (CYP2C19-dependent) | Not quantified |
Rabbit | 2.8 ± 0.7 | 0.57 ± 0.23 | Moderate | Significant hypotensive effect (EC₅₀ ~450 ng/mL) |
Rat | Shorter than human | Higher than rabbit | Low | Minimal contribution |
Dog | Variable | Low | Very Low | Undetectable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7